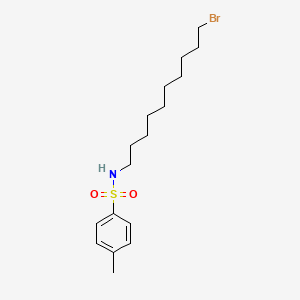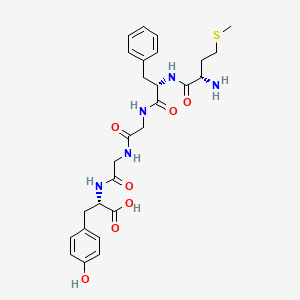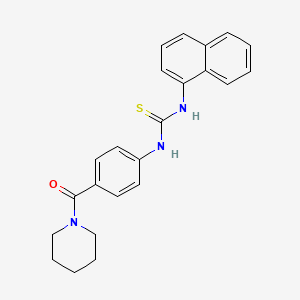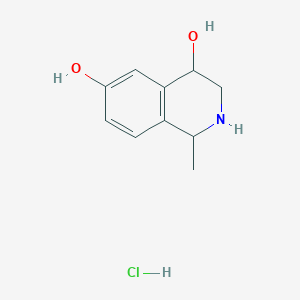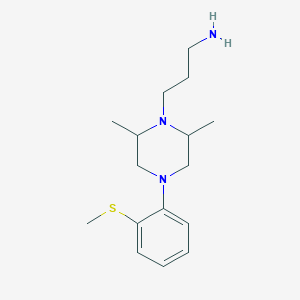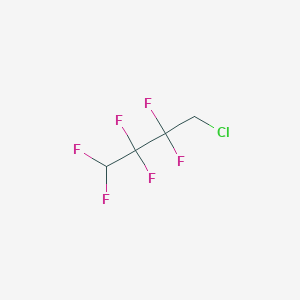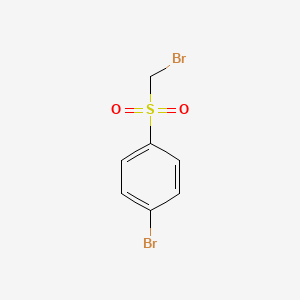![molecular formula C18H27N3O2 B14451288 1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide CAS No. 78349-34-5](/img/structure/B14451288.png)
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of an aniline group, a morpholine ring, and a cyclohexane carboxamide moiety
Vorbereitungsmethoden
The synthesis of 1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of aniline with cyclohexanone to form an intermediate, which is then reacted with morpholine and formaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide can be compared with similar compounds such as:
N-Phenyl-4-piperidinamine: This compound shares structural similarities but differs in its biological activity and applications.
4-Anilino-N-phenethylpiperidine: Another structurally related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
78349-34-5 |
|---|---|
Molekularformel |
C18H27N3O2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-anilino-N-(morpholin-4-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27N3O2/c22-17(19-15-21-11-13-23-14-12-21)18(9-5-2-6-10-18)20-16-7-3-1-4-8-16/h1,3-4,7-8,20H,2,5-6,9-15H2,(H,19,22) |
InChI-Schlüssel |
FQSUWCYPBOJNPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NCN2CCOCC2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
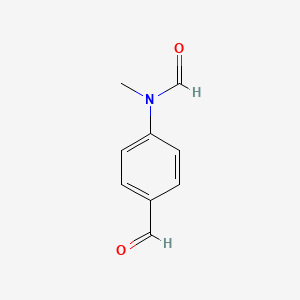

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
